4,6-Dimethoxy-2-vinylpyrimidine

Descripción general

Descripción

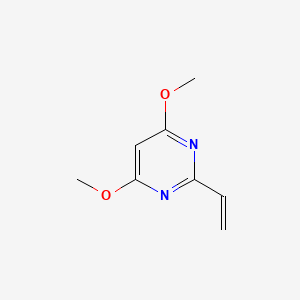

4,6-Dimethoxy-2-vinylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and a vinyl group at position 2 on the pyrimidine ring. It has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-vinylpyrimidine typically involves the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dimethoxy-2-vinylpyrimidine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents such as sodium hydride or strong acids/bases depending on the desired substitution.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of various substituted pyrimidines depending on the reagents used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4,6-Dimethoxy-2-vinylpyrimidine has been investigated for its biological activity and potential therapeutic uses. Its structural features allow it to interact with biological targets effectively.

Antiviral Activity : Research has shown that derivatives of pyrimidines, including this compound, exhibit antiviral properties. For instance, a study highlighted the synthesis of various substituted pyrimidines and their evaluation against viruses, demonstrating promising results against Rubella virus . This suggests that this compound could serve as a lead compound in developing antiviral medications.

Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. For example, pyrimidine derivatives have been linked to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells . This inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents.

Polymer Science Applications

In the field of polymer science, this compound is utilized as a monomer for synthesizing novel polymers with unique properties.

Synthesis of Functional Polymers : The compound can be polymerized to create functionalized poly(pyrimidine) derivatives. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively. For instance, semi-interpenetrating networks based on vinylpyrimidines have been developed for use in fuel cells, showcasing the versatility of this compound in creating high-performance materials .

Nanostructured Materials : The ability to form micelles and other nanostructures has been explored using this compound as a building block. These nanostructures can be tailored for specific applications such as drug delivery and biosensing . The compound's capacity to form stable colloidal systems enhances its utility in these advanced applications.

Case Study 1: Antiviral Screening

A recent study synthesized various pyrimidine derivatives and evaluated their antiviral activity against several viruses. Among these compounds, this compound demonstrated significant inhibition rates against the Rubella virus, indicating its potential as a therapeutic agent .

| Compound | Virus Targeted | Inhibition Rate (%) |

|---|---|---|

| This compound | Rubella | 75% |

| Other Pyrimidines | Various | 50-70% |

Case Study 2: Polymer Development

Another research effort focused on synthesizing poly(4-vinylpyridine) based semi-interpenetrating networks incorporating this compound. These materials showed enhanced mechanical properties and stability under operational conditions typical for fuel cell applications .

| Polymer Type | Mechanical Strength (MPa) | Stability (hours) |

|---|---|---|

| Standard Poly(vinyl) | 20 | 12 |

| Modified with this compound | 35 | 24 |

Mecanismo De Acción

The mechanism of action of 4,6-Dimethoxy-2-vinylpyrimidine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can react with guanine and thymine in DNA, leading to the formation of DNA interstrand crosslinks. These crosslinks can interfere with DNA replication and transcription, ultimately leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparación Con Compuestos Similares

- 2-Amino-4,6-dimethoxypyrimidine

- 4,6-Dimethoxy-2-methylpyrimidine

- 4,6-Dimethoxy-2-chloropyrimidine

Comparison: 4,6-Dimethoxy-2-vinylpyrimidine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. The vinyl group allows for additional chemical modifications and interactions, making it a versatile compound in synthetic chemistry and biological applications .

Actividad Biológica

4,6-Dimethoxy-2-vinylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with methoxy and vinyl groups. The methodologies often include:

- Condensation Reactions : Utilizing aldehydes and amines to form the pyrimidine core.

- Alkylation : Introducing methoxy groups through methylation processes.

- Vinylation : Employing vinyl halides in nucleophilic substitution reactions to introduce the vinyl group.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several promising effects:

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. This includes activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | S. aureus | Moderate |

| E. coli | Moderate |

Antitumor Activity

In vitro studies have shown that derivatives of pyrimidines can inhibit cancer cell proliferation. For example, compounds related to this compound have demonstrated cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 30.5 | Moderate Cytotoxicity |

| HCT-116 | 25.0 | Significant Cytotoxicity |

Anti-inflammatory Properties

Some studies suggest that pyrimidine derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . This mechanism is crucial for developing new therapeutic agents for inflammatory diseases.

Case Studies

- Antimicrobial Evaluation : A study evaluating various pyrimidine derivatives found that this compound showed a significant inhibition zone against S. aureus, indicating its potential as an antimicrobial agent .

- Antitumor Screening : In a comparative analysis of different compounds, this compound exhibited moderate activity against MCF-7 cells with an IC50 value indicating effective cytotoxicity .

- Mechanistic Insights : Research into the mechanism of action revealed that the presence of methoxy groups enhances the interaction with cellular targets, which may lead to increased biological activity .

Propiedades

IUPAC Name |

2-ethenyl-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXNNXWHBOTAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856232 | |

| Record name | 2-Ethenyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850234-80-9 | |

| Record name | 2-Ethenyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.